![molecular formula C18H18N4O2S B12934538 3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide CAS No. 917908-04-4](/img/structure/B12934538.png)
3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzamide core, a thieno[2,3-d]pyrimidine moiety, and a cyclopentyloxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the cyclopentyloxy group: This step may involve an etherification reaction where a cyclopentanol derivative is reacted with the thieno[2,3-d]pyrimidine intermediate.
Formation of the benzamide moiety: This can be done by reacting the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the cyclopentyloxy group.
3-(Cyclopentyloxy)-4-aminobenzamide: Lacks the thieno[2,3-d]pyrimidine moiety.
3-(Cyclopentyloxy)-4-(pyrimidin-4-ylamino)benzamide: Contains a pyrimidine ring instead of the thieno[2,3-d]pyrimidine.
Uniqueness
The presence of both the thieno[2,3-d]pyrimidine moiety and the cyclopentyloxy group in 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
属性
CAS 编号 |
917908-04-4 |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-cyclopentyloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C18H18N4O2S/c19-16(23)11-5-6-14(15(9-11)24-12-3-1-2-4-12)22-17-13-7-8-25-18(13)21-10-20-17/h5-10,12H,1-4H2,(H2,19,23)(H,20,21,22) |
InChI 键 |
MELOPHIIPBRSOS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
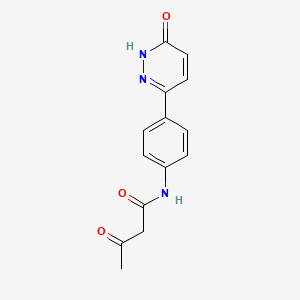
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
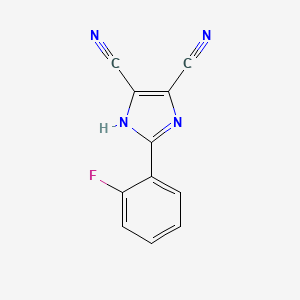
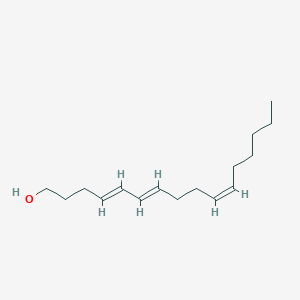
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
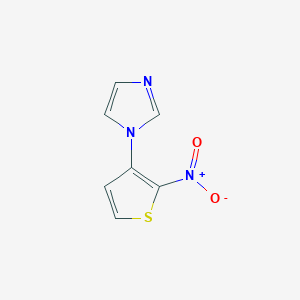
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
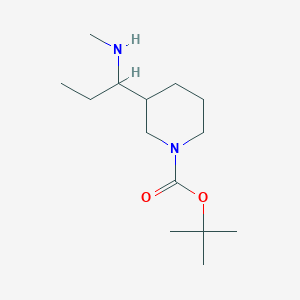


![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
